Zopiclon-d4

Übersicht

Beschreibung

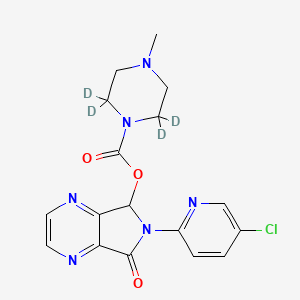

Zopiclon-d4 ist eine deuterierte Form von Zopiclon, einem nicht-benzodiazepinischen Hypnotikum, das in erster Linie zur Behandlung von Schlaflosigkeit eingesetzt wird. Die deuterierte Form, this compound, wird häufig als interner Standard in verschiedenen analytischen Anwendungen verwendet, einschließlich Flüssigkeitschromatographie und Massenspektrometrie, aufgrund ihrer Stabilität und Ähnlichkeit mit der nicht-deuterierten Verbindung .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Einarbeitung von Deuteriumatomen in das Zopiclon-Molekül. Dies kann über verschiedene Synthesewege erreicht werden, einschließlich der Verwendung deuterierter Reagenzien und Lösungsmittel. Eine gängige Methode beinhaltet die Reaktion von deuteriertem Piperazin mit einem Chlorpyridinderivat unter kontrollierten Bedingungen, um das deuterierte Zwischenprodukt zu bilden, das dann zu this compound cyclisiert wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Synthese unter Verwendung deuterierter Reagenzien und Lösungsmittel. Das Verfahren wird optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Reaktionsbedingungen wie Temperatur, Druck und Reaktionszeit werden sorgfältig kontrolliert, um den gewünschten Deuterierungsgrad zu erreichen und die strukturelle Integrität der Verbindung zu erhalten .

Wissenschaftliche Forschungsanwendungen

Zopiclon-d4 wird aufgrund seiner Stabilität und Ähnlichkeit mit Zopiclon in der wissenschaftlichen Forschung häufig verwendet. Zu den Anwendungen gehören:

Wirkmechanismus

This compound übt, wie Zopiclon, seine Wirkung aus, indem es die Gamma-Aminobuttersäure (GABA)-Rezeptoren im zentralen Nervensystem moduliert. Es bindet an den Benzodiazepin-Rezeptorkomplex und verstärkt die inhibitorischen Wirkungen von GABA, was zu Sedierung und hypnotischen Effekten führt. Das primäre molekulare Ziel ist der GABA A-Rezeptor, an dem this compound als positiver allosterischer Modulator wirkt .

Wirkmechanismus

Target of Action

Zopiclone-d4, like its parent compound Zopiclone, primarily targets the GABA A omega-1 receptor in the brain . This receptor is a subtype of the GABA A receptor, which plays a crucial role in inhibitory neurotransmission. Zopiclone-d4 binds selectively to the alpha subunit of this receptor .

Mode of Action

Zopiclone-d4 exerts its action by binding to the benzodiazepine receptor complex and modulating the GABA B Z receptor chloride channel macromolecular complex . This interaction enhances the binding of GABA, the brain’s predominant inhibitory neurotransmitter, to the GABA A receptors . The result is an increase in the frequency of chloride channel opening events, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .

Biochemical Pathways

Zopiclone-d4, like Zopiclone, is metabolized in the liver. The key enzymes involved in its metabolism are Cytochrome P-450 3A4 and 2C8 . These enzymes convert Zopiclone-d4 into an inactive N-desmethyl derivative and an active N-oxide metabolite .

Pharmacokinetics

After oral administration, Zopiclone-d4 is rapidly absorbed, with a bioavailability of approximately 80% . It is rapidly and widely distributed to body tissues, including the brain, and is excreted in urine, saliva, and breast milk . Less than 7% of the administered dose is renally excreted as unchanged Zopiclone-d4 . The terminal elimination half-life of Zopiclone-d4 ranges from 3.5 to 6.5 hours .

Result of Action

The binding of Zopiclone-d4 to the GABA A omega-1 receptor and its subsequent modulation of the GABA B Z receptor chloride channel macromolecular complex leads to a range of pharmacological effects. These include sedative, anxiolytic, muscle relaxant, and anticonvulsive effects . These effects are primarily due to the potentiation of GABAergic neurotransmission, leading to increased inhibition in the central nervous system .

Action Environment

The action of Zopiclone-d4 can be influenced by various environmental factors. For instance, the pharmacokinetics of Zopiclone-d4 are altered by aging and are influenced by renal and hepatic functions . Drug interactions have been observed with certain medications such as erythromycin, trimipramine, and carbamazepine . These factors can influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Zopiclone-d4, like its parent compound zopiclone, is believed to interact with the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This interaction modulates the receptor’s activity, enhancing the inhibitory actions of GABA, a neurotransmitter with a calming effect .

Cellular Effects

Zopiclone-d4, as a hypnotic agent, influences cell function by modulating the activity of GABA B Z receptors This modulation can impact various cellular processes, including cell signaling pathways and cellular metabolism

Molecular Mechanism

The molecular mechanism of Zopiclone-d4 is based on its interaction with the GABA B Z receptor complex . It binds to the receptor, enhancing the inhibitory actions of GABA. This leads to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .

Dosage Effects in Animal Models

Zopiclone, the parent compound, has been shown to have sedative effects at therapeutic doses . High doses could potentially lead to adverse effects, although specific studies on Zopiclone-d4 are needed.

Metabolic Pathways

Zopiclone, the parent compound of Zopiclone-d4, is metabolized primarily through the enzyme aldehyde oxidase, with a minor pathway through CYP3A4 . It is likely that Zopiclone-d4 follows similar metabolic pathways, but specific studies would be needed to confirm this.

Transport and Distribution

Zopiclone is known to be rapidly and widely distributed to body tissues, including the brain . It is likely that Zopiclone-d4 follows a similar distribution pattern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Zopiclone-d4 involves the incorporation of deuterium atoms into the zopiclone molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated piperazine with a chloropyridine derivative under controlled conditions to form the deuterated intermediate, which is then cyclized to produce Zopiclone-d4 .

Industrial Production Methods

Industrial production of Zopiclone-d4 typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired deuteration level and maintain the structural integrity of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Zopiclon-d4 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um N-Oxid-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Aminderivate umwandeln.

Substitution: Substitutionsreaktionen können am Chlorpyridin-Teil auftreten und zur Bildung verschiedener substituierter Derivate führen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Amine und Thiole unter basischen Bedingungen

Wichtigste gebildete Produkte

Oxidation: N-Oxid-Derivate von this compound.

Reduktion: Aminderivate von this compound.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zolpidem: Ein weiteres nicht-benzodiazepinisches Hypnotikum, das zur Behandlung von Schlaflosigkeit eingesetzt wird.

Zaleplon: Ein nicht-benzodiazepinisches Hypnotikum mit einem ähnlichen Wirkmechanismus.

Eszopiclon: Das aktive Stereoisomer von Zopiclon mit ähnlichen pharmakologischen Eigenschaften

Einzigartigkeit

Zopiclon-d4 ist aufgrund seiner deuterierten Natur einzigartig, die eine erhöhte Stabilität bietet und es ermöglicht, es als internen Standard in analytischen Anwendungen zu verwenden. Dies macht es besonders wertvoll in Forschungsumgebungen, in denen eine präzise Quantifizierung von Zopiclon erforderlich ist .

Eigenschaften

IUPAC Name |

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,6,6-tetradeuterio-4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/i8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBSUAFBMRNDJC-LZMSFWOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CN(CC(N1C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701344856 | |

| Record name | Zopiclone-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435933-78-0 | |

| Record name | Zopiclone-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B593440.png)

![(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate](/img/structure/B593442.png)

![[7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] 3-phenylprop-2-enoate](/img/structure/B593446.png)